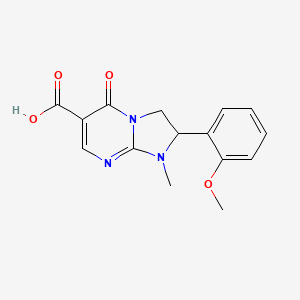

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo-

Description

Historical Evolution of Bicyclic Heterocyclic Compounds in Medicinal Chemistry

The development of bicyclic heterocycles as therapeutic agents traces its origins to the 19th-century discovery of alkaloids and dyes containing fused aromatic systems. By the mid-20th century, synthetic advances enabled systematic exploration of imidazo[1,2-a]pyrimidine scaffolds, driven by their structural resemblance to purine nucleobases. The fusion of imidazole and pyrimidine rings creates a planar, conjugated system capable of π-π stacking interactions with biological targets, a property exploited in antiviral and anticonvulsant drug design. Modern medicinal chemistry leverages these frameworks for their balanced hydrophobicity and hydrogen-bonding capacity, with 59% of FDA-approved drugs incorporating nitrogen-containing heterocycles.

Structural Classification of Imidazo[1,2-a]Pyrimidine Scaffolds

Imidazo[1,2-a]pyrimidine belongs to the azolo-fused pyrimidine family, characterized by a five-membered imidazole ring annelated to a six-membered pyrimidine system. Key structural features include:

The target compound’s 1,2,3,5-tetrahydro configuration introduces partial saturation at C1-C3 and C5, reducing aromaticity while enhancing conformational flexibility for target binding. This semi-saturated variant bridges the electronic properties of fully aromatic imidazopyrimidines and alicyclic heterocycles.

Significance of Substituent Effects in Target Compound (2-Methoxyphenyl, Methyl, Oxo Groups)

The 2-methoxyphenyl, methyl, and oxo substituents critically modulate the compound’s physicochemical and pharmacological profile:

2-Methoxyphenyl Group

- Introduces steric bulk at C2, restricting rotation about the C2-C(aryl) bond

- Methoxy’s electron-donating resonance (+M) effect enhances π-cloud

Properties

CAS No. |

141234-29-9 |

|---|---|

Molecular Formula |

C15H15N3O4 |

Molecular Weight |

301.30 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C15H15N3O4/c1-17-11(9-5-3-4-6-12(9)22-2)8-18-13(19)10(14(20)21)7-16-15(17)18/h3-7,11H,8H2,1-2H3,(H,20,21) |

InChI Key |

GLNMUCUIERVOBN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CN2C1=NC=C(C2=O)C(=O)O)C3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Cyclization Using α-Bromopyruvate or Bromopyruvic Acid

- Starting materials: 2-amino-5-iodopyrimidine or related aminopyrimidines.

- Reagents: Ethyl bromopyruvate or bromopyruvic acid.

- Solvent: Dimethylformamide (DMF) or ethanol.

- Conditions: Room temperature to moderate heating (up to 95 °C), reaction times ranging from hours to days.

- Outcome: Formation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylate intermediates, which can be further modified.

This step is crucial for constructing the fused bicyclic imidazo[1,2-a]pyrimidine ring system with the carboxylate group at position 6.

Suzuki Cross-Coupling for Aryl Substitution

- Starting materials: 6-iodoimidazo[1,2-a]pyrimidine esters.

- Reagents: 2-methoxyphenylboronic acid (or other arylboronic acids), palladium catalysts such as Pd(OAc)2 or Pd(dppf)Cl2.

- Base: Cesium fluoride (CsF), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3).

- Solvent: 1,2-dimethoxyethane (DME), dioxane/water mixtures.

- Conditions: Heating at 80–90 °C for 15–20 hours.

- Yield: Moderate to high (22–93%) depending on conditions and substrates.

This step introduces the 2-(2-methoxyphenyl) substituent onto the imidazo[1,2-a]pyrimidine core.

Methylation and Oxidation Steps

- Methylation: Introduction of the 1-methyl group is typically achieved by alkylation using methyl iodide or methyl sulfate under basic conditions.

- Oxidation: The 5-oxo group is introduced by controlled oxidation of the tetrahydroimidazo ring, often using mild oxidants or by selective cyclization conditions that favor the keto form.

These steps are usually performed after the core structure and aryl substitution are established to ensure regioselectivity and functional group compatibility.

Hydrolysis or Esterification to Obtain Carboxylic Acid or Ester

- Hydrolysis of the ethyl ester group under acidic or basic conditions yields the free carboxylic acid.

- Alternatively, esterification of the carboxylic acid can be performed to obtain the ethyl ester derivative.

This final step allows for tuning the compound’s solubility and biological properties.

Representative Preparation Table

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cyclization | 2-amino-5-iodopyrimidine + ethyl bromopyruvate | DMF, rt to 95 °C, 4 days | Ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate | 18–41 |

| 2 | Suzuki Cross-Coupling | Ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate + 2-methoxyphenylboronic acid | Pd(OAc)2, CsF, DME, 90 °C, 20 h | Ethyl 2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine ester | 22–75 |

| 3 | Methylation | Intermediate from step 2 | Methyl iodide, base, rt | 1-methyl substituted intermediate | Not specified |

| 4 | Oxidation | Methylated intermediate | Mild oxidant, controlled conditions | 5-oxo substituted compound | Not specified |

| 5 | Hydrolysis/Esterification | Oxidized intermediate | Acidic or basic hydrolysis or esterification | Carboxylic acid or ethyl ester final compound | Variable |

Additional Preparation Notes and Considerations

- Solubility and Formulation: The compound’s solubility can be enhanced by preparing stock solutions in DMSO and using co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations.

- Reaction Monitoring: NMR and HRMS are commonly used to confirm the structure and purity of intermediates and final products.

- Scale-Up: Industrial synthesis may employ continuous flow reactors to optimize reaction times, yields, and reproducibility.

- Purification: Chromatographic techniques such as column chromatography or recrystallization are used to isolate pure compounds.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Imidazo(1,2-a)pyrimidines have been identified as promising candidates for antimicrobial agents. A study indicated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds . This suggests a potential role in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Anticancer Properties

Research has highlighted the anticancer potential of imidazo(1,2-a)pyrimidine derivatives. For instance, compounds designed as dual-function inhibitors targeting Aurora-A kinase and KSP showed significant cytotoxic effects against various cancer cell lines, including HCT116 and HepG2 . The ability to inhibit critical pathways in cancer cell proliferation makes these compounds valuable in cancer therapy.

GABA Receptor Modulation

Imidazo(1,2-a)pyrimidines act as ligands at the GABA receptor benzodiazepine binding site. They demonstrate functional selectivity for specific GABA receptor subtypes, which could be beneficial in developing treatments for anxiety disorders . This mechanism of action positions these compounds as potential anxiolytic agents.

Synthetic Applications

The synthesis of imidazo(1,2-a)pyrimidine derivatives often involves straightforward methodologies that allow for the introduction of various substituents to enhance biological activity. For example, the Vilsmeier formylation reaction has been utilized to modify imidazo[1,2-a]pyrimidines effectively . The versatility in synthetic approaches enables the generation of a library of compounds for biological evaluation.

Case Study 1: Antitubercular Agents

A focused set of imidazo(1,2-a)pyridine-3-carboxamides was synthesized and screened against Mycobacterium tuberculosis. Compounds showed MIC values significantly lower than existing treatments like PA-824, suggesting a novel mechanism of action that merits further investigation .

| Compound | MIC (μM) | Activity |

|---|---|---|

| 18 | ≤0.006 | Potent against MDR strains |

| 13 | ≤0.03 | Comparable to PA-824 |

Case Study 2: Anticancer Activity

A series of imidazo(1,2-a)pyrimidine derivatives were tested for their ability to inhibit cancer cell growth. Notably, some compounds exhibited IC50 values in the micromolar range against HCT116 cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| CPUYL064 | 0.5 | HCT116 |

| Compound X | 0.8 | HepG2 |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

Substituent Effects :

- The 2-(2-methoxyphenyl) group in the target compound enhances lipophilicity compared to simpler analogs like CAS 944896-64-4 .

- Ester vs. Carboxylic Acid : Derivatives with ester groups (e.g., 1l in ) exhibit higher molecular weights and altered solubility profiles.

- Positional Isomerism : The 6-carboxylic acid group in the target compound vs. the 3-carboxylic acid in CAS 933759-45-6 may lead to divergent binding affinities in biological systems.

Synthetic Routes :

- The target compound’s tetrahydroimidazo[1,2-a]pyrimidine core can be synthesized via one-pot multi-step reactions, similar to methods used for pyrrolidine derivatives .

- Yield optimization strategies for related compounds (e.g., CAS 485404-26-0 ) highlight the challenges of introducing bulky aryl groups (e.g., 2-methoxyphenyl).

Biological Relevance :

- While imidazo[1,2-a]pyridine derivatives (e.g., ) show gastric acid inhibition, the pyrimidine core in the target compound may confer distinct pharmacological properties due to altered hydrogen-bonding and electron distribution .

Physicochemical and Spectral Comparisons

Biological Activity

Imidazo(1,2-a)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Imidazo(1,2-a)pyrimidine Derivatives

Imidazo(1,2-a)pyrimidines are a class of heterocyclic compounds known for their therapeutic potential. These compounds exhibit various pharmacological properties including:

- Antimicrobial activity : Particularly against Mycobacterium tuberculosis.

- Anti-inflammatory effects : Inhibition of cyclooxygenase (COX) enzymes.

- Antitumor properties : Inducing apoptosis in cancer cells.

The compound in focus has a complex structure that contributes to its biological activity.

2. Synthesis of the Compound

The synthesis of Imidazo(1,2-a)pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The following general synthetic route has been adapted for this specific compound:

- Formation of the imidazopyrimidine core : This involves the cyclization of appropriate pyrimidine and imidazole derivatives.

- Functionalization : Introduction of substituents such as the methoxyphenyl group to enhance biological activity.

- Carboxylic acid formation : Final steps often involve carboxylation to yield the desired carboxylic acid derivative.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit potent activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. For instance:

- Minimum Inhibitory Concentrations (MIC) : Compounds showed MIC values as low as against resistant strains .

- Mechanism of Action : These compounds are believed to inhibit QcrB, a crucial enzyme in the electron transport chain of M. tuberculosis .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various assays:

- COX Inhibition : Studies indicate that it can significantly inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .

| Compound | IC50 (μM) | Standard Drug IC50 (μM) |

|---|---|---|

| Imidazo derivative | 0.04 ± 0.02 | Celecoxib 0.04 ± 0.01 |

Antitumor Activity

Preliminary studies suggest that imidazo[1,2-a]pyrimidines can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyrimidines:

- Substituent Effects : The presence of electron-donating groups such as methoxy enhances activity against both bacterial and inflammatory targets.

- Positioning of Functional Groups : Variations in the positioning of substituents on the imidazopyrimidine ring significantly affect potency and selectivity .

5. Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

- Case Study 1 : A derivative demonstrated significant efficacy against MDR-TB in preclinical models, outperforming existing treatments like isoniazid .

- Case Study 2 : In vitro studies showed that modifications to the methoxy group led to improved anti-inflammatory activities in carrageenan-induced models .

Q & A

Q. How can the synthesis of imidazo[1,2-a]pyrimidine derivatives be optimized to improve yield and purity?

Methodological Answer: Optimize reaction conditions (solvent, temperature, catalyst) using a one-pot multi-step approach, as demonstrated in the synthesis of structurally similar tetrahydroimidazo[1,2-a]pyridine derivatives. For example, microwave-assisted reactions with trifluoroacetic acid as a catalyst in methanol/water mixtures can enhance reaction efficiency . Characterization via -NMR, -NMR, and HRMS is critical to confirm purity and structural integrity .

Q. What spectroscopic techniques are most reliable for confirming the substitution pattern of the 2-methoxyphenyl group in this compound?

Methodological Answer: Use -NMR to identify coupling constants between aromatic protons and methoxy groups. Infrared (IR) spectroscopy can detect C-O stretching vibrations (~1250 cm) from the methoxy substituent. Cross-validation with -NMR chemical shifts for the carbonyl (C=O) and quaternary carbons adjacent to the methoxyphenyl group is essential .

Q. What safety protocols are recommended for handling tetrahydroimidazo[1,2-a]pyrimidines with labile functional groups?

Methodological Answer: Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Use fume hoods for synthesis steps involving volatile reagents (e.g., trifluoroacetic acid). Emergency protocols for spills should include neutralization with sodium bicarbonate and disposal via licensed hazardous waste channels .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for imidazo[1,2-a]pyrimidine derivatives to reduce trial-and-error experimentation?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, catalyst loading) for regioselective functionalization . Virtual screening of substituent effects on ring strain can guide synthetic routes .

Q. What strategies resolve contradictions in spectral data for imidazo[1,2-a]pyrimidine derivatives with similar substitution patterns?

Methodological Answer: Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals. For example, NOESY can clarify spatial proximity between the methyl group at position 1 and the methoxyphenyl ring. Cross-referencing experimental IR and HRMS data with computational predictions (e.g., Gaussian09 vibrational frequency analysis) reduces ambiguity .

Q. How does the 2-methoxyphenyl substituent influence the compound’s reactivity in cyclocondensation reactions?

Methodological Answer: The electron-donating methoxy group stabilizes intermediates via resonance, favoring electrophilic substitution at the pyrimidine ring’s C6 position. Experimental validation can involve comparative studies with non-methoxy analogs. Kinetic studies under varying pH and temperature conditions quantify substituent effects on reaction rates .

Q. What advanced separation techniques are suitable for isolating imidazo[1,2-a]pyrimidine isomers?

Methodological Answer: Use chiral stationary phases (CSPs) in HPLC for enantiomeric resolution. Membrane-based separations (e.g., nanofiltration) can isolate intermediates based on molecular weight. Crystallization in mixed solvents (e.g., ethyl acetate/hexane) exploits differences in solubility between diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.